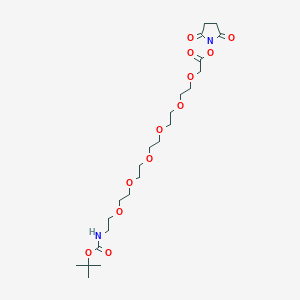

t-Boc-N-Amido-PEG6-CH2CO2-NHS ester

Description

Significance of PEGylation in Enhancing Biomolecular Properties and Material Interfaces

PEGylation, the process of covalently attaching PEG chains to molecules, is a widely employed strategy to improve the physicochemical properties of biomolecules and modify material surfaces. lifetein.com The inherent properties of PEG—such as high water solubility, biocompatibility, flexibility, and low immunogenicity—make it an ideal component for these applications. precisepeg.com When conjugated to proteins, peptides, or other therapeutic agents, PEGylation can enhance their solubility, stability against enzymatic degradation, and circulation half-life in the body. lifetein.com This is achieved by increasing the hydrodynamic radius of the molecule, which reduces renal clearance. nih.gov Furthermore, the hydration shell created by the PEG chain can mask the conjugated molecule from the immune system, reducing its immunogenicity. precisepeg.com In materials science, PEGylating surfaces can prevent non-specific protein adsorption, a critical feature for biomedical implants and diagnostic devices.

Evolution of Heterobifunctional Linkers in Directed Conjugation Chemistry

The field of bioconjugation has seen a significant evolution from using homobifunctional linkers, which possess two identical reactive groups, to employing heterobifunctional linkers with two different reactive moieties. purepeg.combiochempeg.com This progression allows for more controlled and sequential conjugation reactions, minimizing the formation of undesirable homodimers or polymers. purepeg.com Heterobifunctional linkers are designed to react with specific functional groups on target molecules, such as amines, thiols, or carboxyl groups, enabling the precise and stable connection of disparate molecules like a targeting antibody to a therapeutic drug. purepeg.comjenkemusa.com This level of control is crucial for creating well-defined bioconjugates with optimized properties and functions. purepeg.com

Structural and Functional Context of t-Boc-N-Amido-PEG6-CH2CO2-NHS Ester and Related Derivatives

The compound this compound is a prime example of a modern heterobifunctional linker. Its structure is meticulously designed to offer a versatile platform for bioconjugation. It features three key components:

A tert-butyloxycarbonyl (Boc)-protected amine group : This protecting group allows for the controlled and sequential introduction of the amine functionality. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to reveal a primary amine. axispharm.com This amine can then be used for conjugation to molecules containing amine-reactive groups. axispharm.com

A hexa(ethylene glycol) (PEG6) spacer : This flexible, hydrophilic chain of six repeating ethylene (B1197577) glycol units imparts increased water solubility to the linker and the resulting conjugate. broadpharm.com The length of the PEG spacer is a critical parameter that can be adjusted to optimize the distance between the conjugated molecules, potentially influencing the biological activity and pharmacokinetic properties of the final construct. nih.govnih.gov

An N-hydroxysuccinimide (NHS) ester : This is a highly reactive group that specifically targets primary amines, such as those found on the lysine (B10760008) residues of proteins or on amine-modified oligonucleotides, to form stable amide bonds. axispharm.comprecisepeg.com

The combination of a protected amine and a reactive NHS ester allows for a two-step conjugation strategy, providing researchers with a high degree of control over the assembly of their desired molecular constructs. Related derivatives with varying PEG chain lengths (e.g., PEG2, PEG4, PEG12) are also commercially available, offering a toolkit to fine-tune the properties of the final conjugate. nih.govbroadpharm.com

Table 1: Physicochemical Properties of this compound and its Precursor

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C24H42N2O12 | 536.59 | Not available |

| t-Boc-N-Amido-PEG6-CH2CO2H | C19H37NO10 | 439.5 | 391684-36-9 |

Data sourced from commercial supplier information. broadpharm.comaxispharm.com

Scope and Academic Relevance of Research on this compound

The academic and commercial interest in this compound and similar linkers is substantial, driven by their broad applicability in several cutting-edge areas of research. These linkers are particularly relevant in the development of:

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. fujifilm.com Heterobifunctional PEG linkers are pivotal in constructing stable and effective ADCs by connecting the drug payload to the antibody. jenkemusa.comrsc.org The PEG spacer can improve the solubility and pharmacokinetic profile of the ADC. rsc.org

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are novel therapeutic modalities that induce the degradation of specific target proteins within cells. precisepeg.com They are heterobifunctional molecules consisting of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. precisepeg.com PEG-based linkers, such as the t-Boc-N-amido-PEG series, are frequently used in PROTAC synthesis to modulate solubility and optimize the spatial orientation of the two ligands for efficient ternary complex formation. medchemexpress.com

Surface Modification: The ability to attach these linkers to surfaces allows for the creation of biocompatible and functionalized materials. axispharm.com For instance, they can be used to immobilize proteins, peptides, or other biomolecules onto biosensors, nanoparticles, or medical implants to enhance their performance and biological interaction. axispharm.com

The versatility of this compound and its derivatives makes them valuable reagents for researchers aiming to construct well-defined and functional molecular systems for a wide range of applications in medicine and biotechnology.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N2O12/c1-23(2,3)36-22(29)24-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-16-17-35-18-21(28)37-25-19(26)4-5-20(25)27/h4-18H2,1-3H3,(H,24,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBDSVKMLDBUSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity of T Boc N Amido Peg6 Ch2co2 Nhs Ester

Strategies for the Synthesis of t-Boc-N-Amido-PEG6-CH2CO2-NHS Ester

The synthesis of this compound involves a multi-step process that begins with the construction of the core structure, t-Boc-N-amido-PEG6-CH2CO2H. broadpharm.com This precursor contains a Boc-protected amine at one terminus and a carboxylic acid at the other, separated by a PEG6 spacer which enhances solubility in aqueous media. broadpharm.com

Key Reaction Steps in PEGylation Reagent Synthesis

The synthesis of PEGylation reagents like the title compound generally involves the functionalization of a PEG polymer at one or both ends. wikipedia.org For heterobifunctional PEGs, this requires a selective activation of one hydroxyl end group. epfl.ch A common strategy is the monotosylation of a linear, symmetrical PEG, which then allows for the introduction of various functional groups. epfl.ch For instance, an azide (B81097) group can be introduced by reacting monotosyl PEG with sodium azide, which can then be reduced to an amine. epfl.ch

Purification and Characterization Techniques for Linker Purity in Research

Ensuring the purity of PEG linkers is critical for reproducible and well-defined bioconjugates. A variety of analytical techniques are employed to characterize these compounds and their conjugates.

Purification Techniques: Common purification methods for PEGylated products include:

Size Exclusion Chromatography (SEC): This technique is widely used to separate molecules based on their size, effectively removing unreacted PEG and other small molecule impurities from the desired PEGylated product. wikipedia.orgpharmiweb.com

Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge and is useful for purifying PEGylated proteins. wikipedia.org

Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. wikipedia.org

Affinity Chromatography: This method utilizes specific binding interactions to purify the target molecule. pharmiweb.combiosyn.com

Dialysis or Tangential Flow Filtration (TFF): These methods are often sufficient to remove unreacted reagents from the reaction mixture. biosyn.com

Characterization Techniques: A suite of analytical methods is used to confirm the structure and purity of the PEG linker and its conjugates:

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are used to determine the molecular weight and polydispersity of PEG conjugates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the PEG linker. epfl.ch

Functional Group Analysis: Colorimetric assays, such as using TNBS for amines, and spectrophotometric methods can be used to quantify specific functional groups. chempep.com

Reactivity Mechanisms of the N-Hydroxysuccinimide (NHS) Ester Moiety

The NHS ester is a highly reactive group that readily participates in amine-reactive conjugation, forming stable amide bonds.

Amine-Reactive Conjugation via Succinimidyl Ester Chemistry

NHS esters react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide linkages. nih.gov This reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide as a byproduct. thermofisher.com This chemistry is widely employed for labeling and crosslinking biomolecules. lumiprobe.com While highly reactive with primary amines, NHS esters have also been observed to react with other nucleophiles like the hydroxyl groups of serine, threonine, and tyrosine, and the guanidinium (B1211019) group of arginine, although to a lesser extent. stackexchange.com

Influence of Reaction Conditions on Conjugation Efficiency

The efficiency of NHS ester conjugation is significantly influenced by several reaction parameters.

| Reaction Condition | Effect on Conjugation Efficiency |

| pH | The reaction is strongly pH-dependent. The optimal pH range is typically 7.2 to 8.5. thermofisher.comlumiprobe.com At low pH, the amine group is protonated and less nucleophilic, hindering the reaction. lumiprobe.com At pH values higher than optimal, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the yield of the desired conjugate. thermofisher.comlumiprobe.com |

| Solvent | While water is a common solvent, water-insoluble NHS esters may require dissolution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before addition to the aqueous reaction mixture. thermofisher.comlumiprobe.com It is crucial to use high-quality DMF as it can degrade to dimethylamine, which can react with the NHS ester. lumiprobe.com |

| Temperature | Conjugation reactions are typically carried out at room temperature or 4°C. |

| Buffer | Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester. thermofisher.comlumiprobe.com Phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers are commonly used. thermofisher.com |

| Concentration | The concentration of the reactants can influence the reaction rate. In some cases, a large excess of the NHS ester is used to drive the reaction to completion. |

Orthogonal Reactivity of the t-Boc-Protected Amine

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions. researchgate.net It is resistant to most nucleophiles and bases, allowing for an orthogonal protection strategy where other functional groups can be selectively reacted. organic-chemistry.org

The key feature of the Boc group is its lability under acidic conditions. organic-chemistry.orgnih.gov Treatment with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) efficiently removes the Boc group, regenerating the free amine. researchgate.netnih.gov This deprotection allows for a second, distinct conjugation step. For example, after the NHS ester has reacted with a primary amine on a target molecule, the Boc group can be removed to expose a new amine functionality. This newly freed amine can then be reacted with another molecule, for instance, a carboxylic acid-containing compound, via an amide bond formation reaction. axispharm.comaxispharm.com This orthogonal reactivity is a cornerstone of creating complex, well-defined bioconjugates and drug delivery systems. sigmaaldrich.com

Chemical Deprotection Methodologies for the t-Boc Group Under Mild Acidic Conditions

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under mild acidic conditions. researchgate.netsci-hub.se This allows for the selective unmasking of the amine functionality without affecting other acid-labile groups that may be present in the molecule.

The deprotection of the Boc group in compounds like this compound is typically achieved by treatment with a mild acid. broadpharm.combroadpharm.com This process involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene (B52900) and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.

Common reagents and conditions for Boc deprotection under mild acidic conditions include:

Trifluoroacetic acid (TFA): A common and effective reagent for Boc removal. It is often used in a dichloromethane (B109758) (DCM) solvent system at room temperature. The concentration of TFA can be varied to control the rate of deprotection.

Hydrogen chloride (HCl) in an organic solvent: A solution of HCl in dioxane or methanol (B129727) is another widely used method. nih.gov For instance, a 4 M solution of HCl in anhydrous dioxane can efficiently deprotect Boc groups within 30 minutes at room temperature. researchgate.netnih.gov

Phosphoric acid: Aqueous phosphoric acid has also been reported for N-Boc deprotection. nih.govresearchgate.net

Oxalyl chloride in methanol: This system provides a mild method for the deprotection of the N-Boc group from a variety of substrates at room temperature. nih.gov

The choice of deprotection reagent and conditions often depends on the presence of other functional groups in the molecule to ensure selective removal of the Boc group. researchgate.net

| Reagent | Solvent | Temperature | Time | Notes |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Variable | Concentration can be adjusted to control reaction rate. |

| 4 M Hydrogen Chloride (HCl) | Anhydrous Dioxane | Room Temperature | 30 minutes | Provides superior selectivity in some cases. researchgate.netnih.gov |

| Phosphoric Acid | Aqueous | Not specified | Not specified | An alternative aqueous-based method. nih.govresearchgate.net |

| Oxalyl Chloride | Methanol | Room Temperature | 1-4 hours | Effective for a diverse set of substrates. nih.gov |

Subsequent Reactivity of the Free Amine in Amide Coupling Reactions

Once the Boc group is removed to expose the primary amine, this newly formed nucleophile can readily participate in amide coupling reactions. sigmaaldrich.comnih.govmedkoo.com Amide bond formation is a cornerstone of medicinal chemistry and bioconjugation, allowing for the stable linkage of molecules. hepatochem.com

The free amine on the PEG linker can react with a carboxylic acid to form a stable amide bond. This reaction typically requires the activation of the carboxylic acid. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. hepatochem.comcreativepegworks.com

Alternatively, the amine can react directly with an activated carboxylic acid derivative, such as an acyl chloride or an NHS ester. hepatochem.com The reaction between a primary amine and an NHS ester is particularly common and efficient in bioconjugation. glenresearch.comthermofisher.com This reaction proceeds readily at physiological to slightly alkaline pH (typically pH 7.2-8.5) and results in the formation of a stable amide bond with the release of N-hydroxysuccinimide as a byproduct. creativepegworks.comthermofisher.com The reaction is generally carried out in aqueous buffers or a mixture of aqueous buffer and a water-miscible organic solvent like DMSO or DMF to ensure the solubility of the reactants. thermofisher.com

The general scheme for the reaction of the deprotected amine with an NHS ester is as follows:

The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.

This leads to the formation of a tetrahedral intermediate.

The intermediate collapses, eliminating the stable N-hydroxysuccinimide leaving group and forming the final, stable amide bond. glenresearch.com

| Coupling Partner | Activating Agent/Method | pH | Key Features |

| Carboxylic Acid | EDC/NHS | 4.5-7.5 | Forms a stable amide bond. creativepegworks.com |

| NHS Ester | Direct reaction | 7.2-8.5 | Highly efficient for bioconjugation, forms a stable amide bond. creativepegworks.comthermofisher.com |

| Acyl Chloride | Direct reaction | Basic | Highly reactive, may require protection of other functional groups. hepatochem.com |

Applications in Bioconjugation and Biomolecular Functionalization

Site-Specific Protein and Peptide PEGylation Strategies

PEGylation, the process of attaching PEG chains to proteins and peptides, is a widely employed strategy to enhance the therapeutic properties of biologics. The use of heterobifunctional linkers like t-Boc-N-Amido-PEG6-CH2CO2-NHS ester allows for a more controlled and site-specific approach to this modification.

The NHS ester moiety of this compound readily reacts with primary amines present on proteins and peptides. creative-biolabs.com These primary amines are predominantly found at the N-terminus of the polypeptide chain and on the side chains of lysine (B10760008) residues. axispharm.com This reactivity allows for straightforward PEGylation of these biomolecules.

The general reaction scheme involves the nucleophilic attack of the unprotonated amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is typically carried out in a buffer with a pH range of 7.2 to 9 to ensure the primary amines are sufficiently deprotonated and reactive. The presence of the PEG6 spacer enhances the water solubility of the linker and the resulting conjugate, which is particularly beneficial when working with biomolecules in aqueous environments. axispharm.com

The choice between targeting the N-terminus or lysine residues can be influenced by the desired properties of the final conjugate. While lysine residues are often more numerous and accessible on the protein surface, leading to potentially higher degrees of PEGylation, targeting the N-terminus can offer a more homogenous product with a single modification site.

The heterobifunctional nature of this compound is instrumental in advanced strategies for controlled protein modification, such as the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). sigmaaldrich.combroadpharm.commedkoo.com

In the context of ADCs, this linker can be used to attach a cytotoxic drug to an antibody. medkoo.com The NHS ester end can be reacted with the antibody's lysine residues. Subsequently, the t-Boc protecting group can be removed under acidic conditions to reveal a primary amine. This newly available amine can then be used to conjugate a drug molecule, often through an amide bond formation with a carboxyl group on the drug. The PEG6 spacer in these constructs is not merely a linker; it can influence the solubility, stability, and pharmacokinetic profile of the ADC.

For PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation, t-Boc-N-Amido-PEG-NHS ester linkers play a crucial role in connecting the target-binding ligand and the E3 ligase-binding ligand. sigmaaldrich.combroadpharm.com The length and composition of the PEG linker are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately impacting the efficiency of protein degradation. nih.gov The ability to first conjugate one part of the PROTAC via the NHS ester and then, after deprotection of the t-Boc group, conjugate the second part allows for a modular and controlled synthesis of these complex molecules.

Conjugation to Nucleic Acids and Oligonucleotides

The functionalization of nucleic acids and oligonucleotides is essential for various diagnostic and therapeutic applications. This compound provides a reliable method for attaching molecules to these biopolymers.

Oligonucleotides can be synthesized with or post-synthetically modified to contain primary amine groups. These amine-modified oligonucleotides are ideal substrates for conjugation with NHS ester-containing linkers like this compound. creative-biolabs.comaxispharm.com The conjugation reaction is analogous to that with proteins, where the amine on the oligonucleotide attacks the NHS ester to form a stable amide bond.

A typical protocol for such a conjugation involves dissolving the amine-modified oligonucleotide in a suitable buffer, often a sodium borate (B1201080) buffer at a pH of around 8.5. The this compound, dissolved in an organic solvent like DMSO, is then added to the oligonucleotide solution. The reaction is allowed to proceed at room temperature, after which the excess unconjugated linker and byproducts are removed through purification methods like precipitation or chromatography.

The t-Boc protected amine on the other end of the PEG linker allows for the subsequent attachment of other molecules of interest, such as fluorescent dyes, quenching agents, or other biomolecules, enabling the creation of multifunctional oligonucleotide probes.

The PEGylation of oligonucleotides has been shown to have a significant impact on their biophysical properties. Research indicates that the conjugation of PEG chains can enhance the thermal stability of DNA duplexes. This stabilizing effect is attributed to a phenomenon known as the "excluded volume effect," where the presence of the PEG polymer increases the effective local concentration of the oligonucleotide, thereby favoring duplex formation.

Development of Bioconjugated Probes and Tags for Research

The versatility of this compound makes it a valuable building block for the synthesis of custom bioconjugated probes and tags for a wide array of research applications. sigmaaldrich.com The ability to sequentially add different functionalities allows for the creation of sophisticated tools for studying biological processes.

For instance, this linker can be used to construct fluorescently labeled probes for use in techniques like fluorescence in situ hybridization (FISH) or as components of biosensors. The NHS ester can be used to attach the linker to an amine-modified biomolecule (e.g., an antibody or oligonucleotide), and after deprotection of the t-Boc group, a fluorescent dye with a reactive carboxyl group can be conjugated to the newly formed amine.

In the burgeoning field of targeted protein degradation, linkers like t-Boc-N-Amido-PEG-NHS esters are fundamental to the development of novel PROTACs. broadpharm.comnih.gov By connecting a protein-binding molecule to a ligand for an E3 ligase, these linkers enable the creation of probes to study the ubiquitin-proteasome system and to induce the degradation of specific proteins of interest, offering a powerful tool for cell biology and drug discovery. The PEG component of the linker can enhance the solubility and cell permeability of the resulting PROTAC, which are critical parameters for its activity. nih.gov

Integration with Fluorescent Labels and Reporter Molecules

The specific architecture of this compound is highly suited for the precise attachment of fluorescent labels and other reporter molecules to proteins, antibodies, and oligonucleotides. rsc.orgnih.gov This process allows for the creation of highly specific probes for use in a variety of biological assays without the significant heterogeneity that can result from less controlled labeling methods. nih.gov

The process begins with the reaction of the linker's NHS ester group with an available primary amine on the target biomolecule, for instance, an antibody. broadpharm.com Following this step, the temporary Boc protecting group is chemically removed, exposing a single, reactive primary amine at the end of the PEG6 spacer. axispharm.com This newly available amine can then be coupled to a fluorescent dye or reporter molecule that has been functionalized with a compatible reactive group, such as a carboxylic acid or another NHS ester. This sequential approach ensures a defined site of attachment and stoichiometry, which is critical for quantitative applications. nih.gov For example, this methodology can be used to create fluorescently labeled antibodies for flow cytometry, where a well-defined degree of labeling is essential for reproducible results. nih.gov The PEG6 spacer also helps to reduce potential fluorescence quenching that can occur when a dye is too close to the surface of the biomolecule. nih.gov

| Biomolecule | Fluorescent Label/Reporter | Research Application | Rationale for Linker Use |

| Antibody | Cyanine Dyes (e.g., Cy5, Cy7), Rhodamine Dyes | Flow Cytometry, Immunofluorescence Imaging | Site-specific labeling avoids compromising the antigen-binding site; PEG spacer enhances solubility and signal. nih.govbiochempeg.com |

| Proteins (e.g., enzymes, streptavidin) | Coumarin, Fluorescein | Enzyme Activity Assays, Single-Molecule Tracking | Precise placement of the label away from the active site preserves protein function. nih.govnih.govacs.org |

| Amine-modified Oligonucleotides | Sulforhodamine 101-X (TxRd) | Fluorescence Resonance Energy Transfer (FRET) Probes, Microarrays | Provides a flexible spacer for optimal FRET efficiency and attachment to surfaces. sigmaaldrich.com |

| Quantum Dots (QDs) | TAMRA, Alexa Fluor Dyes | Cellular Imaging, FRET-based biosensing | The linker enables covalent attachment of dyes to the QD surface for creating advanced imaging probes. nih.govresearchgate.net |

Application in Biosensor Development and Imaging Research

In the development of advanced biosensors and molecular imaging agents, this compound serves a dual purpose: it acts as a conjugation bridge and as a surface modifier to improve performance. The prevention of non-specific binding of proteins and other molecules from biological samples is a major challenge in these fields, as such fouling can obscure the desired signal. nih.govmdpi.com

PEG chains are widely known to create a hydrophilic, bio-inert surface that effectively reduces non-specific adsorption. nih.govrsc.org This is attributed to the formation of a hydration layer that acts as a physical and energetic barrier to protein adhesion. mdpi.com In biosensor construction, such as with Surface Plasmon Resonance (SPR) or electrochemical sensors, the linker can be used to functionalize the sensor surface. researchgate.netnih.gov For example, the NHS ester end can react with an aminosilanized surface, creating a covalent attachment. nih.govgoogle.com After deprotection of the Boc group, the exposed amine can be used to immobilize a specific capture molecule, such as an antibody or oligonucleotide. The underlying PEG6 layer minimizes background noise from the sample matrix, leading to a significantly improved signal-to-noise ratio. researchgate.netscilit.com Notably, research on SPR sensors has indicated that a PEG spacer of six ethylene (B1197577) glycol units can be optimal for achieving efficient biomolecule immobilization while effectively minimizing non-specific binding. researchgate.net

Similarly, in imaging applications, this linker can be used to functionalize nanoparticles like quantum dots or gold nanoparticles. nih.govnih.gov The NHS ester can attach the linker to the nanoparticle surface or to a targeting ligand like an antibody. The PEG6 chain provides colloidal stability in complex biological fluids and prevents the nanoparticle from being quickly cleared by the immune system, prolonging its circulation time for better targeting and imaging. nih.gov

| Application Area | Research Finding | Role of this compound | Reference |

| Biosensors (SPR) | Surfaces with a PEG6 spacer showed optimal immobilization efficiency and reduction of non-specific binding. | Covalently attaches capture probes to the sensor chip via NHS ester chemistry while the PEG6 layer passivates the surface. | researchgate.net |

| Biosensors (General) | PEG-modified surfaces significantly reduce fouling from complex media like serum, improving assay sensitivity. | Creates a hydrophilic, protein-repellent surface, leading to lower background signal and higher sensitivity. | mdpi.comnih.gov |

| Single-Molecule Imaging | Covalently bound PEG layers on glass coverslips are a common and effective strategy for passivating surfaces against non-specific protein binding. | Enables the covalent attachment of the linker to the imaging surface, creating the necessary anti-fouling layer for clear imaging. | nih.govacs.org |

| Nanoparticle Imaging | Surface functionalization of gold nanoparticles with a PEG spacer decreased cytotoxicity and allowed for efficient cell uptake and tracking. | Provides a flexible, biocompatible spacer to attach targeting ligands or dyes and improves nanoparticle stability in biological environments. | nih.gov |

| Quantum Dot Imaging | Covalent modification of quantum dots with PEG-based linkers facilitates the attachment of biomolecules for targeted cellular imaging. | The NHS ester allows covalent conjugation to amine groups on the QD surface or targeting molecules, while the PEG chain enhances biocompatibility. | nih.govnih.gov |

Integration in Advanced Molecular and Supramolecular Constructs

Role in Antibody-Drug Conjugate (ADC) Research Methodologies

The design and synthesis of Antibody-Drug Conjugates (ADCs) rely on the effective linkage of a potent cytotoxic payload to a monoclonal antibody. The linker is a pivotal component, influencing the ADC's stability, solubility, and pharmacokinetic profile. The t-Boc-N-Amido-PEG6-CH2CO2-NHS ester is an exemplary tool in ADC research, offering a combination of features that address key challenges in conjugate design. purepeg.com Its structure, featuring a reactive N-hydroxysuccinimide (NHS) ester, a protective tert-butyloxycarbonyl (Boc) group, and a hydrophilic six-unit PEG spacer, provides chemists with a high degree of control over the conjugation process. axispharm.comaxispharm.com

Controlled payload attachment is fundamental to producing homogeneous and effective ADCs. The this compound's molecular design directly facilitates this control through several key attributes. purepeg.com The NHS ester provides a reactive site for amine-specific conjugation, typically targeting the lysine (B10760008) residues on the antibody surface. axispharm.com The Boc group, on the other hand, protects an amine terminus, which can be revealed in a subsequent step for payload conjugation. axispharm.com This two-stage reactivity prevents undesirable side reactions and allows for a directed assembly process. The PEG6 spacer enhances the aqueous solubility of the conjugate, mitigating the aggregation often caused by hydrophobic payloads, and ensures the payload is held at a sufficient distance from the antibody to not interfere with its antigen-binding capacity. nih.gov

Table 1: Key Features of this compound in ADC Linker Design

| Feature | Function | Benefit in ADC Research |

| NHS Ester | Amine-reactive functional group | Enables covalent conjugation to lysine residues on antibodies under mild conditions. |

| t-Boc Group | Acid-labile amine protecting group | Allows for orthogonal, stepwise conjugation, ensuring the payload is attached after the linker-antibody bond is formed. |

| PEG6 Spacer | Hydrophilic polyethylene (B3416737) glycol chain | Increases water solubility of the final ADC, reduces aggregation, and improves pharmacokinetics. |

| Heterobifunctional Nature | Distinct reactive groups at each end | Provides precise control over the synthesis, leading to more homogeneous ADC populations. purepeg.com |

In a research context, the synthesis of an ADC using this compound follows a logical and sequential methodology. This approach is designed to control the drug-to-antibody ratio (DAR) and the site of attachment, albeit randomly among available lysine residues.

The typical synthetic workflow is as follows:

Antibody-Linker Conjugation: The antibody is incubated with the this compound in a suitable buffer (typically pH 7-9). The NHS ester reacts with the primary amine of solvent-accessible lysine residues on the antibody to form a stable amide bond.

Purification: The resulting antibody-linker conjugate is purified to remove any unreacted linker.

Boc Deprotection: The Boc protecting group on the conjugated linker is removed under mild acidic conditions, exposing a terminal primary amine.

Payload Attachment: A payload molecule, which has been functionalized with a carboxylic acid, is activated (e.g., using EDC/Sulfo-NHS) and then reacted with the exposed amine on the antibody-linker conjugate to form a second stable amide bond.

Final Purification: The completed ADC is subjected to a final purification step to remove excess payload and other reagents, yielding a conjugate ready for in vitro or in vivo evaluation.

This stepwise method ensures that the payload is attached specifically to the linker and not directly to the antibody, providing greater control over the final ADC construct.

Application in Proteolysis-Targeting Chimeras (PROTACs) and Related Degraders

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific target proteins. nih.gov They consist of a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker. nih.gov The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (target protein-PROTAC-E3 ligase). nih.govresearchgate.net The this compound is an ideal candidate for constructing PROTACs due to its defined length, hydrophilicity, and dual-ended reactivity.

In PROTAC design, the length and composition of the linker are paramount. rsc.org An optimal linker holds the two ligands at a precise distance and orientation to facilitate the transfer of ubiquitin from the E3 ligase to the target protein. A linker that is too short may cause steric hindrance, while one that is too long may result in reduced efficacy. researchgate.net The six-unit PEG chain of this compound provides a flexible and hydrophilic spacer of a specific length that can be systematically varied by researchers (e.g., using PEG2, PEG4, PEG8 versions) to identify the optimal construct for a given target and E3 ligase pair. researchgate.net

The synthetic route to a PROTAC using this linker involves a controlled, stepwise assembly:

One of the two ligands (e.g., the target protein binder) containing a reactive amine is coupled to the NHS ester end of the linker.

Following purification, the t-Boc group on the other end is chemically removed.

The second ligand (e.g., the E3 ligase recruiter), functionalized with an activated carboxylic acid, is then attached to the newly deprotected amine.

This orthogonal strategy ensures a pure and well-defined final PROTAC molecule, which is essential for accurate structure-activity relationship (SAR) studies.

Table 2: Influence of Linker Properties on PROTAC Research

| Linker Property | Role in PROTAC Development | Research Finding |

| Length (e.g., 6 PEG units) | Determines the distance and orientation between the target protein and E3 ligase. | Linker length must be empirically optimized; both excessively short and long linkers can negatively impact degradation efficacy. rsc.orgresearchgate.netnih.gov |

| Composition (PEG) | Affects solubility, cell permeability, and physicochemical properties. | Hydrophilic PEG linkers can improve the solubility and bioavailability of the PROTAC molecule. researchgate.net |

| Attachment Points | Influences the exit vector of the linker from each ligand. | The site of linker attachment on the ligands is a critical variable that affects the geometry of the ternary complex. rsc.org |

A primary strategy in modern protein degradation research is the systematic optimization of the PROTAC linker. Researchers often create a library of PROTACs where the only variables are the linker's length and composition. By synthesizing analogues with PEG4, PEG6, and PEG8 linkers, for instance, scientists can empirically determine the "linkerology" that yields the most potent and selective degradation of the target protein. nih.gov The use of a well-defined chemical tool like this compound is central to this strategy, as it allows for the modular and predictable assembly of these libraries. The ultimate goal is to identify a PROTAC with optimized linker-mediated binding cooperativity and productive ternary complex formation, leading to efficient ubiquitination and proteasomal degradation of the protein of interest. nih.gov

Functionalization of Nanomaterials for Research Applications

The surface modification of nanomaterials such as gold nanoparticles, liposomes, and quantum dots is essential for their use in biomedical research, including targeted drug delivery and diagnostics. The this compound provides an effective tool for this functionalization.

The process typically involves nanomaterials that have been pre-functionalized to present primary amine groups on their surface. The NHS ester of the linker reacts readily with these amines, covalently attaching the PEGylated linker to the nanoparticle surface. This "PEGylation" serves two main purposes:

Biocompatibility: The hydrophilic PEG chains form a protective layer that reduces non-specific protein adsorption (the "opsonization" that leads to rapid clearance from the body) and enhances colloidal stability. nih.gov

Reactive Handle: The terminal t-Boc group, once deprotected, provides a reactive amine on the nanoparticle's outer surface. This amine can then be used as an attachment point for a wide array of functional molecules, such as:

Targeting Ligands: Peptides, antibodies, or small molecules that direct the nanoparticle to specific cells or tissues.

Therapeutic Agents: Drug molecules for targeted delivery.

Imaging Probes: Fluorescent dyes or contrast agents for diagnostic applications.

This strategy allows for the creation of multifunctional, highly tailored nanomaterials for advanced research applications, where biocompatibility and specific targeting are required.

Surface Modification of Nanoparticles (e.g., polymeric, metallic, liposomal)

The surface functionalization of nanoparticles is a critical step in tailoring their interaction with biological systems. The this compound serves as a versatile linker for this purpose, enabling the attachment of various ligands to the surfaces of polymeric, metallic, and liposomal nanoparticles. This modification is instrumental in controlling the nanoparticle's fate in a physiological environment.

Polymeric Nanoparticles: For polymeric nanoparticles, such as those fabricated from poly(lactic-co-glycolic acid) (PLGA), the NHS ester end of the linker can be used to conjugate to amine-functionalized surfaces of the nanoparticles. nih.govnih.gov Alternatively, if the polymer structure allows, the linker can be incorporated during the nanoparticle formulation process. phosphorex.com Subsequent deprotection of the Boc group reveals a terminal amine on the nanoparticle surface, which can then be used to attach targeting moieties like antibodies or peptides. This strategic surface engineering is pivotal for enhancing the therapeutic efficacy and targeted delivery of encapsulated drugs. nih.govnih.gov

Metallic Nanoparticles: In the case of metallic nanoparticles, particularly gold nanoparticles (AuNPs), the surface chemistry often involves an initial modification to introduce amine groups. Once amine-functionalized, the this compound can be readily conjugated to the AuNP surface via its NHS ester. This PEGylation strategy is crucial for improving the stability of the nanoparticles in biological fluids and reducing non-specific protein adsorption. nih.gov The exposed Boc-protected amine can then be deprotected for the attachment of specific targeting ligands.

Liposomal Nanoparticles: Liposomes, which are lipid-based vesicles, can be functionalized by incorporating lipids with a head group that can react with the NHS ester. More commonly, pre-formed liposomes containing amine-functionalized lipids (e.g., phosphatidylethanolamine) can be conjugated with the this compound. This process attaches the PEG linker to the liposome (B1194612) surface, creating a hydrophilic shield. The terminal Boc-protected amine then provides a reactive site for the attachment of targeting molecules, transforming the liposome into a targeted drug delivery vehicle.

Interactive Data Table: Characteristics of Nanoparticles Modified with PEG Linkers

| Nanoparticle Type | Linker Type | Resulting Surface Functionality | Key Research Finding |

| Polymeric Nanoparticles (PLGA) | Heterobifunctional PEG | Amine-terminated for ligand conjugation | Surface modification can enhance selective targeting and biodistribution of anticancer drugs. nih.gov |

| Gold Nanoparticles (AuNPs) | PEG-NHS ester | Boc-protected amine for further functionalization | PEGylation significantly improves colloidal stability and biocompatibility. nih.gov |

| Liposomes | Amine-reactive PEG | Terminal group for antibody/peptide attachment | Surface functionalization enables targeted delivery to specific cell types. |

Strategies for Enhanced Biocompatibility and Targeted Delivery Mechanisms

The integration of this compound into nanoparticle design is a key strategy for overcoming biological barriers and achieving targeted drug delivery. The PEG component plays a dual role in enhancing both biocompatibility and the effectiveness of targeting mechanisms.

Enhanced Biocompatibility: The presence of the hydrophilic PEG chain on the surface of nanoparticles creates a steric barrier that reduces the adsorption of opsonin proteins from the bloodstream. This process, often referred to as "stealth" technology, helps the nanoparticles evade recognition and uptake by the reticuloendothelial system (RES), primarily in the liver and spleen. The result is a significantly prolonged circulation half-life, which increases the probability of the nanoparticle reaching its intended target site. phosphorex.com Studies on PEG-coated gold nanoparticles have demonstrated their high biocompatibility and very low toxicity both in vitro and in vivo. nih.gov

Targeted Delivery Mechanisms: The true elegance of using a heterobifunctional linker like this compound lies in its ability to facilitate active targeting. Following the conjugation of the NHS ester to the nanoparticle surface and the deprotection of the Boc group, the newly exposed primary amine serves as a versatile anchor point for a wide array of targeting ligands. These can include:

Antibodies: Monoclonal antibodies that recognize specific antigens on the surface of cancer cells can be attached to the PEG linker, guiding the nanoparticle to the tumor site.

Peptides: Small peptides that bind to specific receptors overexpressed on target cells can be conjugated to achieve active targeting.

Aptamers: These are single-stranded DNA or RNA molecules that can be selected to bind to various molecular targets with high affinity and specificity.

Small Molecules: Molecules such as folic acid can be attached to target cancer cells that overexpress the folate receptor.

By decorating the nanoparticle surface with these targeting moieties, the delivery system can selectively accumulate at the desired site, thereby increasing the local concentration of the therapeutic payload and minimizing off-target effects. For instance, magnetic nanoparticles functionalized with a PEG-NHS linker have been successfully conjugated to antibodies for active targeting of breast cancer cells. nih.gov

Interactive Data Table: Research Findings on PEGylated Nanoparticles for Biocompatibility and Targeting

| Nanoparticle System | Targeting Ligand | Key Finding |

| PEG-functionalized Magnetic Nanoparticles | Transferrin Antibody | Enhanced antiproliferative effects in vitro due to targeted delivery. nih.gov |

| PEG-coated Gold Nanoparticles | Not specified | Demonstrated high stability, very low toxicity, and high biocompatibility in human cells and animal models. nih.gov |

| Surface-modified Polymeric Nanoparticles | Various ligands | Can enhance efficacy, selective targeting, and biodistribution of anticancer drugs at the tumor site. nih.gov |

Biomaterials and Surface Engineering Applications

Surface Functionalization of Polymeric Substrates and Hydrogels

The ability to modify the surfaces of polymeric substrates and hydrogels is crucial for their application in medicine and biotechnology. Such modifications can transform an inert material into a bioactive scaffold that can actively participate in biological processes.

The interaction between cells and a material's surface is a critical determinant of the success of a biomedical implant or tissue engineering construct. The surface properties of a material, such as its chemistry and topography, can significantly influence cell adhesion, proliferation, and differentiation.

Researchers have utilized PEG-based linkers to create surfaces that can either resist non-specific protein adsorption, a key factor in preventing implant rejection, or be functionalized with specific ligands to promote desired cellular responses. While specific studies focusing solely on t-Boc-N-Amido-PEG6-CH2CO2-NHS ester are limited, the general strategy involves a multi-step process. First, a surface rich in primary amines is reacted with the NHS ester of the PEG linker. This step covalently attaches the linker to the surface. Subsequently, the Boc protecting group is removed, exposing a primary amine. This newly available amine can then be used to immobilize bioactive molecules, such as cell-adhesion peptides (e.g., RGD), to promote specific cell attachment. The length of the PEG spacer, in this case, a PEG6 chain, is an important parameter that can influence the accessibility of the immobilized ligand to cell surface receptors.

In the field of tissue engineering, the goal is to create scaffolds that can support and guide the growth of new tissue. The surface of these scaffolds must be engineered to mimic the natural extracellular matrix (ECM) as closely as possible. This is often achieved by immobilizing specific ECM proteins or peptides onto the scaffold surface.

The use of this compound and similar linkers allows for the controlled and oriented immobilization of such bioactive molecules. For instance, a polymeric scaffold could first be modified with a layer of a polymer rich in amine groups. The this compound can then be used to introduce a PEG spacer with a terminal amine. This terminal amine can then be coupled to the carboxylic acid groups of ECM proteins like collagen or fibronectin, or to specific peptides, using standard carbodiimide (B86325) chemistry. This approach allows for the creation of a bioactive surface with a high density of specific ligands, which can then direct cell behavior and promote tissue regeneration.

Fabrication of Sensor Interfaces and Microfluidic Devices

The precise control over surface chemistry afforded by linkers like this compound is also highly valuable in the development of sensitive and specific biosensors and microfluidic devices.

The NHS ester of this compound can be used to attach the linker to an amine-functionalized sensor surface, such as a gold surface modified with a self-assembled monolayer of amine-terminated thiols. After deprotection of the Boc group, the resulting amine can be used to immobilize the desired biomolecule. This two-step process can offer better control over the immobilization process compared to direct coupling methods.

| Parameter | Description |

| Substrate | Solid support for the sensor (e.g., gold, silica, polymer) |

| Surface Functionalization | Introduction of amine groups onto the substrate |

| Linker | This compound |

| Immobilization Step 1 | Reaction of NHS ester with surface amine groups |

| Deprotection | Removal of the Boc group to expose a terminal amine |

| Immobilization Step 2 | Coupling of the biomolecule to the terminal amine of the linker |

The use of a PEG spacer in the immobilization of biomolecules on sensor surfaces can lead to enhanced detection and sensing capabilities. The hydrophilic and flexible nature of the PEG chain can extend the recognition element away from the surface, making it more accessible to the target analyte in solution. This can lead to improved binding kinetics and a lower limit of detection.

Analytical and Characterization Techniques for Conjugates and Modified Materials

Spectroscopic Methods in Conjugate Analysis (e.g., NMR, Mass Spectrometry for structural confirmation of conjugates)

Spectroscopic methods are indispensable for the detailed structural elucidation of conjugates formed using t-Boc-N-Amido-PEG6-CH2CO2-NHS ester.

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information about the structure of the PEG linker and its attachment to the target molecule. While direct NMR analysis of large biomolecule conjugates can be complex, it is invaluable for characterizing the initial PEG reagent and smaller conjugate models.

Mass Spectrometry (MS) is a powerful tool for confirming the successful conjugation and determining the extent of PEGylation.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for analyzing large biomolecules like PEGylated proteins. nih.gov It can determine the molecular weight of the conjugate, revealing the number of PEG chains attached to the protein. This technique is more precise for determining the molecular weight of PEGs compared to SEC. creativepegworks.com

Electrospray Ionization (ESI) MS is another common technique used to analyze the molecular weight of conjugates and can be coupled with liquid chromatography for online analysis.

These spectroscopic techniques provide definitive evidence of covalent bond formation between the this compound and the target molecule, confirming the identity and structural integrity of the conjugate.

Chromatographic Techniques for Separation and Purity Assessment of Modified Biomolecules (e.g., SEC for PEGylated proteins)

Chromatographic methods are crucial for purifying PEGylated biomolecules and assessing the homogeneity of the conjugate population.

Size-Exclusion Chromatography (SEC) is a widely used technique for separating molecules based on their hydrodynamic radius. creativepegworks.com Since PEGylation significantly increases the size of a biomolecule, SEC is highly effective in separating PEGylated conjugates from the unreacted protein and smaller reagents. creativepegworks.comchromatographyonline.com It can also resolve species with different degrees of PEGylation (e.g., mono-PEGylated vs. di-PEGylated). chromatographyonline.com However, SEC may have limitations in separating positional isomers and can be influenced by the polydispersity of the PEG reagent. creativepegworks.comlcms.cz

Reversed-Phase Chromatography (RPC) separates molecules based on their hydrophobicity. lcms.cz While less common for large-scale purification of PEGylated proteins due to potential denaturation, it can be a powerful analytical tool. The attachment of the hydrophilic PEG chain alters the hydrophobicity of the native molecule, enabling separation by RPC. lcms.cz

| Technique | Principle of Separation | Primary Application | Key Findings/Considerations |

|---|---|---|---|

| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius | Separating PEGylated from un-PEGylated protein; assessing degree of PEGylation. creativepegworks.comchromatographyonline.com | Effective for removing low molecular weight impurities and unreacted protein. creativepegworks.com Resolution depends on the size difference between species. lcms.cz |

| Ion-Exchange Chromatography (IEC) | Net Charge | Separating positional isomers and different PEGylated forms. nih.gov | PEGylation alters the protein's charge, enabling separation of various conjugate species. nih.gov |

| Reversed-Phase Chromatography (RPC) | Hydrophobicity | Analytical separation and purity assessment. lcms.cz | Changes in hydrophobicity upon PEGylation allow for separation. lcms.cz Can be used with detectors like ELSD for better detection of PEG. lcms.cz |

Advanced Imaging Techniques for Surface-Modified Materials (e.g., AFM, QCM-D for surface functionalization)

When this compound is used to modify surfaces, advanced imaging techniques are employed to characterize the resulting nanoscale architecture.

Atomic Force Microscopy (AFM) provides high-resolution topographical images of the modified surface, allowing for the visualization of the PEG layer. nih.govresearchgate.net AFM can be used to assess the uniformity of the PEG coating and the packing density of the polymer chains. nih.gov This is crucial for applications where a homogeneous and protein-repellent surface is desired. nih.gov Tapping mode AFM can differentiate between the core of a nanoparticle and its PEG shell, providing information on the distribution of the PEGylation. nih.gov

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a highly sensitive, real-time technique that measures changes in mass and viscoelastic properties at the sensor surface. frontiersin.orgnih.gov QCM-D is used to monitor the kinetics of PEG layer formation and to study the interaction of biomolecules, such as proteins, with the PEGylated surface. researchgate.net It provides valuable information on the protein-repellent properties of the modified surface by quantifying the amount of adsorbed protein. researchgate.net The dissipation factor (ΔD) in QCM-D gives insight into the conformational state of the adsorbed PEG layer. nih.gov

| Technique | Information Obtained | Relevance to this compound Applications |

|---|---|---|

| Atomic Force Microscopy (AFM) | Surface topography, uniformity of PEG layer, packing density. nih.gov | Visualizes the nanoscale structure of surfaces modified with the PEG linker, ensuring complete and uniform coverage. nih.govnih.gov |

| Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) | Adsorption kinetics, mass of adsorbed layers, viscoelastic properties. frontiersin.orgnih.gov | Quantifies the formation of the PEG layer and its ability to resist non-specific protein adsorption in real-time. researchgate.net |

Functional Assays for Validating Conjugate Activity in Research Models (e.g., binding assays, enzymatic activity post-conjugation)

A critical aspect of characterization is to ensure that the conjugation process does not compromise the biological activity of the modified molecule.

Binding Assays are used to determine if a PEGylated protein, such as an antibody or a growth factor, retains its ability to bind to its target receptor or antigen. nih.gov Techniques like Surface Plasmon Resonance (SPR) or enzyme-linked immunosorbent assays (ELISA) can be employed to quantify binding affinity and kinetics. Site-specific PEGylation, which is facilitated by linkers like this compound, aims to minimize the impact on the binding site, and these assays validate the success of this strategy. nih.gov

Enzymatic Activity Assays are essential when an enzyme is the biomolecule being PEGylated. These assays measure the catalytic activity of the enzyme conjugate compared to the unmodified enzyme. A decrease in activity is often observed upon PEGylation, but the goal is to retain as much activity as possible while gaining the benefits of PEGylation. nih.gov

The results from these functional assays are crucial for the development of effective PEGylated therapeutics and research tools, as they provide a direct measure of the conjugate's biological relevance.

Theoretical and Computational Investigations of T Boc N Amido Peg6 Ch2co2 Nhs Ester Conjugation

Molecular Modeling of PEG-Biomolecule Interactions

Molecular modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for understanding the complex interplay between PEG linkers and biomolecules. researchgate.net These simulations, which calculate the motion of atoms over time, can be performed at different levels of detail, from all-atom (AA) models that explicitly represent every atom, to coarse-grained (CG) models that group atoms into larger beads to study longer timescale phenomena. nih.gov

Computational studies reveal that the conjugation of a PEG linker, such as one derived from t-Boc-N-amido-PEG6-CH2CO2-NHS ester after reaction, significantly influences the native structure and dynamics of a biomolecule. For instance, simulations of PEGylated proteins have shown that the flexible PEG chain can wrap around the protein surface, which can affect its stability and interaction with other molecules. nih.govacs.org The specific site of attachment, the length of the PEG chain, and its conformation all modulate the hydrodynamic volume of the resulting conjugate. nih.gov

All-atom and CG MD simulations have provided valuable information on the structure and dynamics of various PEGylated entities, including proteins, peptides, and nanoparticles. nih.gov These computational methods help to elucidate atomic-level phenomena and assist in determining the optimal size, structure, and density of PEG for specific applications. researchgate.net For example, simulations have shown that PEGylation can have a more pronounced effect on the conformations of charged peptides compared to neutral ones. nih.gov Furthermore, modeling can predict how PEG chains interact with specific residues on a protein surface; studies have noted strong interactions with lysine (B10760008) and arginine residues due to hydrogen bonding capabilities. acs.org

Table 1: Key Findings from Molecular Modeling of PEG-Biomolecule Interactions

| Finding | Significance for Conjugation | Computational Method |

| PEG chains can sterically shield biomolecules. nih.gov | Affects interactions with plasma proteins, potentially increasing circulation lifetime. | All-Atom & Coarse-Grained MD |

| PEGylation modulates the hydrodynamic volume. nih.gov | Influences diffusion, viscosity, and renal clearance of the conjugate. | Molecular Dynamics (MD) |

| PEG chains can wrap around the biomolecule surface. mdpi.com | Can alter protein stability and accessibility of active sites. | All-Atom & Coarse-Grained MD |

| Interactions are sensitive to charge. nih.gov | PEGylation has a more significant conformational impact on charged biomolecules. | Molecular Dynamics (MD) |

| PEG can penetrate protein cavities. acs.org | Surface topology and specific residues (e.g., lysines) can create binding pockets for the PEG chain. | All-Atom Molecular Dynamics |

Computational Design of Optimized Linker Architectures

The linker moiety, which connects the PEG chain to the target molecule, is not merely a passive spacer. Its architecture is critical and can be optimized using computational design principles. The this compound is a heterobifunctional linker, featuring a t-Boc-protected amine on one end and an amine-reactive NHS ester on the other, separated by a discrete PEG6 spacer. broadpharm.combroadpharm.com This design allows for controlled, sequential conjugation.

Computational approaches are instrumental in designing linkers with tailored properties. nih.gov Key design parameters that are investigated computationally include:

Linker Length and Flexibility: The length of the PEG chain (in this case, six ethylene (B1197577) oxide units) impacts the solubility, stability, and pharmacokinetic properties of the resulting conjugate. creativepegworks.comnih.govdovepress.com Computational models can simulate the conformational freedom of the linker to ensure the conjugated molecule retains its biological activity. nih.gov Studies have shown that even small changes in linker length can lead to significant differences in the surface properties of immobilized molecules. nih.gov

Cleavability: While the specified linker is stable, computational design is often used to develop cleavable linkers. These linkers are designed to break under specific physiological conditions (e.g., in the low pH of a tumor microenvironment) or during analytical procedures, which simplifies the characterization of complex conjugates. nih.govacs.org

Reaction Kinetics: Quantum mechanics (QM) calculations can be employed to study the reactivity of the functional groups. nih.gov For the this compound, QM methods can model the aminolysis reaction between the NHS ester and a primary amine on a biomolecule. mst.edu Such studies help in understanding the reaction mechanism, predicting reaction rates, and assessing the impact of competing reactions like hydrolysis, which is a critical factor in aqueous conjugation buffers. acs.orgthermofisher.com

By leveraging these computational tools, linker architectures can be rationally designed to create bioconjugates with optimized efficacy, stability, and manufacturability. nih.govmdpi.com

Table 2: Computationally Optimized Linker Parameters

| Parameter | Design Goal | Relevant Computational Method |

| Chain Length | Control solubility, hydrodynamic radius, and steric hindrance. acs.org | Molecular Dynamics (MD) |

| Flexibility | Maintain biological activity of the conjugated molecule. nih.gov | MD, Conformational Analysis |

| Functional Group Reactivity | Ensure efficient and specific conjugation to the target. mst.edu | Quantum Mechanics (QM) |

| Cleavability | Enable controlled release or simplified analysis. nih.gov | MD, QM |

| Overall Hydrophobicity | Reduce aggregation and improve pharmacokinetic profile. rsc.org | MD, Surface Area Calculations |

Simulation Studies of Surface Grafting and Conformation

When this compound is used to attach molecules to a surface (e.g., a nanoparticle, liposome (B1194612), or biosensor), the collective behavior of the grafted PEG chains creates a surface coating with unique properties. nih.gov Simulation studies are crucial for understanding how the conformation of these grafted PEG chains is influenced by factors like grafting density and the surrounding environment. aip.orgaip.org

A key concept derived from theoretical polymer physics and confirmed by simulations is the transition between "mushroom" and "brush" conformations. nih.gov

Mushroom Regime: At low grafting densities, where the distance (D) between grafting points is greater than the Flory radius (RF) of the PEG chain, the individual chains have ample space and adopt a coiled, mushroom-like conformation. nih.govresearchgate.net

Brush Regime: At high grafting densities (D < RF), the chains are crowded and repel each other, forcing them to stretch away from the surface in a more extended, brush-like conformation. nih.govresearchgate.net

MD simulations can precisely model these conformational states and predict the thickness and properties of the resulting PEG layer. nih.gov These simulations have shown that the brush state, with its higher density and extended chains, is generally more effective at preventing protein adsorption and nonspecific interactions—a key goal of PEGylation. nih.gov The surface properties of the underlying material (hydrophobic vs. hydrophilic) also play a significant role in the organization of the grafted PEG chains. aip.orgaip.org

Simulations of PEGylated liposomes and nanoparticles have provided detailed insights into how PEG chain length and grafting density affect the stability of the carrier and its interactions with biological components like cell membranes. nih.govacs.org These computational models allow researchers to predict the optimal surface coverage needed to achieve desired properties, such as long circulation times in drug delivery applications, by creating a steric barrier that repels opsonins and phagocytes. nih.govnih.gov

Table 3: PEG Conformations in Surface Grafting

| Conformation | Grafting Density | Inter-chain Distance (D) vs. Flory Radius (RF) | Key Property |

| Mushroom | Low | D > RF | Isolated, coiled chains. researchgate.net |

| Brush | High | D < RF | Stretched, extended chains. researchgate.net |

Emerging Trends and Future Research Directions

Development of Novel Orthogonal Protection Strategies for PEG Linkers

The t-Boc protecting group is a cornerstone of modern chemical synthesis, prized for its stability under a wide range of conditions and its clean removal using mild acids. broadpharm.combroadpharm.com In the context of t-Boc-N-Amido-PEG6-CH2CO2-NHS ester, the t-Boc group shields a primary amine, preventing it from reacting while the NHS ester end is conjugated to a target molecule. cd-bioparticles.netbroadpharm.com Once the initial conjugation is complete, the t-Boc group can be selectively removed to expose the amine for a subsequent reaction, a classic example of an orthogonal strategy. broadpharm.comaxispharm.com

Future research is focused on expanding the toolkit of protecting groups that are compatible with the PEG linker structure. The goal is to create increasingly complex bioconjugates through multi-step, sequential modifications. This involves identifying protecting groups that can be removed under conditions that leave the t-Boc group, the NHS ester, and the final amide bond intact. The development of photolabile, enzyme-cleavable, or fluoride-labile protecting groups for use alongside traditional acid- and base-labile groups represents a significant area of investigation.

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality to t-Boc |

| tert-Butyloxycarbonyl | t-Boc | Mild Acid (e.g., TFA) | Not Applicable |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes |

| Carboxybenzyl | Cbz | Catalytic Hydrogenation | Yes |

| Azidomethoxycarbonyl | Azoc | Staudinger Reduction | Yes |

| Photocleavable Groups | e.g., o-nitrobenzyl | UV Light | Yes |

This table illustrates how different protecting groups can be used orthogonally with the t-Boc group, allowing for the stepwise construction of complex molecules.

Integration with Advanced Click Chemistry Methodologies and Bioorthogonal Reactions

While this compound does not inherently contain a "click" functional group, it serves as a critical bridge for integrating biomolecules into click chemistry workflows. biochempeg.com Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring under mild, aqueous conditions, making them ideal for biological applications. biochempeg.comnih.gov

The most prominent of these are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free variant, the strain-promoted azide-alkyne cycloaddition (SPAAC). biochempeg.comnih.gov The linker facilitates a two-stage process:

The NHS ester end of the linker reacts with a primary amine on a biomolecule, such as a protein or peptide. axispharm.combroadpharm.com

The t-Boc group is removed, exposing the terminal amine of the PEG chain. broadpharm.com

This newly available amine can then be acylated with a molecule bearing an azide (B81097) or an alkyne, preparing the entire bioconjugate for a subsequent bioorthogonal click reaction.

This strategy allows for precise, site-specific labeling and conjugation. Future work aims to pre-load PEG linkers with novel bioorthogonal handles beyond standard azides and alkynes, such as tetrazines or cyclopropenes, further expanding the possibilities for creating complex biological assemblies in living systems without cross-reactivity. biochempeg.comnih.gov

Expansion into Multi-Targeted Conjugates and Complex Bio-Assemblies

The ability to perform sequential, orthogonal reactions using linkers like this compound is a key enabler for the construction of multi-targeted conjugates. These are sophisticated molecules designed to interact with multiple biological targets simultaneously. Examples include:

Antibody-Drug Conjugates (ADCs): Where an antibody is linked to a cytotoxic drug. This linker can be used to attach the drug payload after the antibody has been modified.

PROteolysis TArgeting Chimeras (PROTACs): Bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity. The defined length and functionality of the PEG6 linker are crucial for controlling the spatial orientation of the two ends of the PROTAC.

Multi-Modal Imaging Agents: Conjugates carrying different imaging agents (e.g., a fluorescent dye and a PET tracer) for correlative imaging studies.

The hydrophilic and flexible PEG6 spacer helps to improve the solubility and pharmacokinetic properties of the resulting conjugate, while its defined length provides precise control over the distance between conjugated moieties. broadpharm.combroadpharm.com The ongoing research challenge is to use a combination of orthogonal linkers to assemble three or more components onto a single scaffold, creating highly complex and functional bio-assemblies for advanced diagnostics and therapeutics.

Challenges and Opportunities in Scalable Synthesis for Research Innovation

While this compound is a powerful research tool, its transition from bench-scale synthesis to large-scale production presents distinct challenges and opportunities. The synthesis is a multi-step process requiring careful purification at each stage to ensure the final product has high purity, which is critical for reproducible results in biological assays and for potential therapeutic applications.

| Aspect | Challenges | Opportunities |

| Synthesis | Multi-step process can lead to low overall yield. Cost of high-purity starting materials and reagents. | Development of more efficient, one-pot, or telescoped reaction sequences. Implementation of flow chemistry for improved control and yield. |

| Purification | Chromatographic purification is often required, which is difficult and costly to scale up. Removal of closely related impurities. | Advances in crystallization techniques and alternative purification methods like tangential flow filtration (TFF). |

| Purity & Quality | Ensuring high monodispersity of the PEG chain. Preventing premature hydrolysis of the NHS ester. | Development of more robust analytical methods for quality control (QC). Offering GMP-grade material for clinical and commercial development. broadpharm.com |

| Cost | High cost associated with low-volume, high-purity production limits widespread use in early-stage research. | Economies of scale through process optimization. Development of less expensive synthetic routes. |

Addressing these challenges through chemical and process engineering innovation is crucial for making this and similar advanced linkers more accessible, thereby accelerating the pace of innovation in drug delivery, diagnostics, and materials science.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the conjugation efficiency of t-Boc-N-Amido-PEG₆-CH₂CO₂-NHS ester with amine-containing biomolecules?

- Methodological Answer :

- pH : Maintain pH 7.5–8.5 (e.g., using phosphate or HEPES buffer) to ensure nucleophilic reactivity of primary amines while minimizing hydrolysis of the NHS ester .

- Molar Ratio : A 2–5:1 molar excess of PEG reagent to biomolecule is typically required to account for hydrolysis and achieve >80% conjugation efficiency .

- Reaction Time : 1–4 hours at 4°C or room temperature, monitored via SDS-PAGE or MALDI-TOF for molecular weight shifts .

- Solvent Compatibility : Use polar aprotic solvents (e.g., DMF, DMSO) for reagent solubility, followed by dilution into aqueous buffers to avoid precipitation .

Q. How does the PEG spacer length (e.g., PEG₆ vs. PEG₄) influence the pharmacokinetic properties of conjugated therapeutics?

- Methodological Answer :

- Hydrodynamic Radius : Longer PEG chains (e.g., PEG₆) increase hydrodynamic radius, reducing renal clearance and extending plasma half-life .

- Steric Shielding : PEG₆ provides enhanced steric protection against proteolytic degradation and immunogenic epitope recognition compared to shorter chains (see Table 1) .

Table 1 : PEG Chain Length vs. Pharmacokinetic Parameters

| PEG Length | Plasma Half-Life (hr) | Proteolytic Stability (%) |

|---|---|---|

| PEG₄ | 12–18 | 65–75 |

| PEG₆ | 24–36 | 85–90 |

| Data derived from in vivo murine studies . |

Advanced Research Questions

Q. What strategies mitigate hydrolysis of the NHS ester during long-term storage or under suboptimal reaction conditions?

- Methodological Answer :

- Lyophilization : Store the reagent in lyophilized form at -20°C to reduce hydrolysis rates .

- Stabilizing Additives : Include saccharides (e.g., trehalose) or antioxidants (e.g., BHT) in formulations to protect the NHS ester from moisture and oxidation .

- Real-Time Monitoring : Use UV-Vis spectroscopy (absorbance at 260 nm) to quantify residual NHS ester reactivity before use .

Q. How can researchers resolve contradictions in reported bioactivity data for PEGylated proteins using t-Boc-N-Amido-PEG₆-CH₂CO₂-NHS ester?

- Methodological Answer :

- Batch Variability : Verify PEG reagent purity (≥95% via HPLC) and quantify free NHS ester content using Ellman’s assay .

- Conjugation Site Analysis : Employ LC-MS/MS to map PEGylation sites; heterogeneous conjugation (e.g., lysine vs. N-terminal amines) may explain inconsistent bioactivity .

- Negative Controls : Include non-conjugated protein and dePEGylated samples to isolate the impact of PEGylation .

Q. What advanced analytical techniques are required to characterize the stability of the t-Boc group under physiological conditions?

- Methodological Answer :

- Deprotection Kinetics : Use ¹H NMR (in D₂O/CD₃OD) to monitor t-Boc cleavage rates under simulated physiological pH (7.4) and temperature (37°C) .

- Mass Spectrometry : MALDI-TOF or ESI-MS to detect deprotected amine intermediates and quantify hydrolysis byproducts .

- Functional Assays : Compare bioactivity of PEGylated biomolecules before and after t-Boc removal (e.g., using 10% TFA in DCM) to assess shielding efficacy .

Experimental Design Considerations

Q. How to design a study evaluating the impact of PEG₆ spacer flexibility on receptor binding affinity?

- Methodological Answer :

- Comparative PEGylation : Conjugate the same biomolecule with PEG₆ and PEG₂₄ spacers; use SPR (surface plasmon resonance) to measure KD values .

- Molecular Dynamics (MD) Simulations : Model PEG chain conformation and steric hindrance effects on receptor-ligand interactions .

- In Vivo Correlation : Compare tumor targeting efficiency (via fluorescence imaging) of PEG₆ vs. PEG₂₄ conjugates in xenograft models .